5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
CAS No.: 1934577-41-9
Cat. No.: VC2890030
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934577-41-9 |
|---|---|
| Molecular Formula | C9H10ClN3O |
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 |
| Standard InChI Key | NEJPPAQVGJULJJ-UHFFFAOYSA-N |
| SMILES | CCN1C=CC=C1C2=NOC(=N2)CCl |
| Canonical SMILES | CCN1C=CC=C1C2=NOC(=N2)CCl |
Introduction
Chemical Identity and Properties
Basic Identification Data
5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a synthetic heterocyclic compound with multiple functional groups that contribute to its chemical reactivity and biological potential. The compound is characterized by the following identification data:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1934577-41-9 |
| Molecular Formula | C₉H₁₀ClN₃O |
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 |
| Standard InChIKey | NEJPPAQVGJULJJ-UHFFFAOYSA-N |
| SMILES | CCN1C=CC=C1C2=NOC(=N2)CCl |
The compound features a 1,2,4-oxadiazole ring connected to a 1-ethyl-1H-pyrrole moiety at position 3 and a chloromethyl group at position 5, creating a molecule with diverse reactivity patterns.
Structural Features and Chemical Reactivity
Key Structural Elements
The molecular structure of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole combines several important pharmacophoric elements:
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The 1,2,4-oxadiazole heterocycle serves as the central structural feature, containing two nitrogen atoms and one oxygen atom in a five-membered ring.
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The 1-ethyl-1H-pyrrole substituent at position 3 introduces an additional heterocyclic component.
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The chloromethyl group at position 5 provides a reactive electrophilic site for potential chemical modifications.
This structural combination creates a molecule with unique electronic distribution and reactivity patterns that influence its biological interactions.
Chemical Reactivity
The reactivity of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is primarily governed by:
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The electrophilic nature of the chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles.
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The 1,2,4-oxadiazole ring, which demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to create specific interactions such as hydrogen bonding.
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The pyrrole ring, which can participate in electrophilic aromatic substitution reactions typical of electron-rich heterocycles .
These reactive centers make the compound valuable for chemical derivatization in drug discovery applications.
Synthesis Methods
General Approaches to 1,2,4-Oxadiazole Synthesis
The synthesis of 1,2,4-oxadiazole compounds like 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole typically follows established methodologies in heterocyclic chemistry. Two primary approaches are commonly employed:
Amidoxime Route
The most widely used method involves the reaction between an amidoxime and a carboxylic acid derivative, as illustrated in Table 1:
| Step | Reaction | Conditions | Yield Range |
|---|---|---|---|
| 1 | Formation of amidoxime from nitrile | NH₂OH·HCl, base, solvent | 60-90% |
| 2 | Acylation of amidoxime | Carboxylic acid derivative, coupling agent | 50-80% |
| 3 | Cyclodehydration | Heat or base | 40-95% |
This approach is particularly valuable due to the mild conditions and the diversity of substituents that can be incorporated .
1,3-Dipolar Cycloaddition
An alternative synthesis route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles:
| Reagents | Catalysts | Conditions | Limitations |
|---|---|---|---|
| Nitrile + Nitrile oxide | Pt(IV) complexes | Mild temperatures | Poor solubility, costly catalysts |
| Modified nitrile substrates | Lewis acids | Room temperature to moderate heat | Variable regioselectivity |
This method, while less common, offers a complementary approach for specific structural variations .
Specific Synthesis of Chloromethyl-Oxadiazole Derivatives
For the synthesis of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole specifically, a route similar to that used for related compounds likely involves:
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Preparation of the appropriate 1-ethyl-1H-pyrrole-2-carbonitrile
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Conversion to the corresponding amidoxime
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Reaction with chloroacetic acid or its activated derivatives
The chloromethyl group can be introduced either during the acylation step using chloroacetyl chloride or through subsequent chlorination of a methyl or hydroxymethyl precursor .
Biological Activities of 1,2,4-Oxadiazole Derivatives
Pharmacological Significance
While specific biological activity data for 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is limited in the literature, the 1,2,4-oxadiazole scaffold is recognized for diverse pharmacological properties that this compound may share:
| Biological Activity | Mechanism | Related Structures |
|---|---|---|
| Antimicrobial | Enzyme inhibition, membrane disruption | Various 3,5-disubstituted-1,2,4-oxadiazoles |
| Anti-inflammatory | COX inhibition, cytokine modulation | Oxadiazole derivatives with aryl substituents |
| Antitumor | Kinase inhibition, apoptosis induction | Oxadiazoles linked to other heterocycles |
| Antitubercular | DprE1 inhibition, cell wall disruption | Dinitrobenzylsulfanyl-1,2,4-oxadiazoles |
The presence of the 1-ethyl-1H-pyrrole moiety may further influence the biological profile, as pyrrole-containing compounds often exhibit enhanced membrane permeability and receptor binding properties .
Structure-Activity Relationship Insights
Studies on related oxadiazole derivatives suggest several structural features that contribute to biological activity:
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The 1,2,4-oxadiazole ring typically serves as a rigid scaffold that positions other functional groups in optimal orientations for target binding.
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Substitution patterns significantly impact activity—chloromethyl groups at position 5 can influence reactivity toward biological nucleophiles.
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The 1-ethylpyrrole group likely contributes to lipophilicity and membrane permeability.
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The bioisosteric nature of the oxadiazole ring compared to esters and amides improves metabolic stability while maintaining hydrogen bonding capabilities .
These characteristics position 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole as a potential lead compound for further derivatization and biological evaluation.
Research Applications
Current Research Focus
Current research involving 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole and related compounds centers on several key areas:
Drug Discovery Applications
The compound has potential applications in medicinal chemistry due to its structural features:
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As a building block for constructing compound libraries
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For fragment-based drug discovery approaches
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As a reactive intermediate for producing more complex molecules with tailored pharmacological properties
Chemical Biology Tools
The reactive chloromethyl group makes this compound useful for chemical biology applications:
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As a covalent modifier for target proteins containing reactive nucleophilic residues
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For the development of activity-based probes
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In cross-linking studies to investigate protein-protein interactions
Comparative Analysis with Related Compounds
When compared to structurally similar compounds, 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole shows distinctive characteristics:
| Compound | Structural Difference | Potential Impact on Activity |
|---|---|---|
| 5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole | Methyl vs. ethyl on pyrrole | Slightly reduced lipophilicity |
| 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | 1,3,4-oxadiazole isomer | Different electronic distribution, altered H-bonding pattern |
| 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | Pyrrolidinyl vs. chloromethyl | Increased basicity, different pharmacokinetic profile |
These structural variations provide valuable insights into the potential optimization of this compound for specific applications .
Future Research Directions
Synthesis Optimization
Future research on 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole could focus on:
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Development of more efficient and sustainable synthetic routes
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Investigation of flow chemistry approaches for scaled production
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Exploration of green chemistry methodologies to reduce environmental impact
Structural Modifications
Potential structural modifications to explore include:
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Replacement of the chloromethyl group with other functional groups to tune reactivity
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Variation of the substituents on the pyrrole ring to optimize pharmacological properties
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Introduction of additional functional groups to enhance target selectivity
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Development of prodrug approaches to improve pharmacokinetic properties
Biological Screening
Comprehensive biological evaluation should include:
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